Hydroxy-PEG3-NHS

Vue d'ensemble

Description

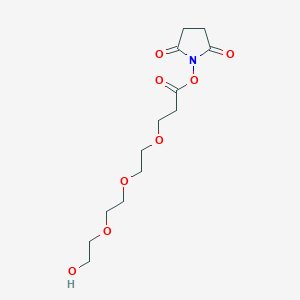

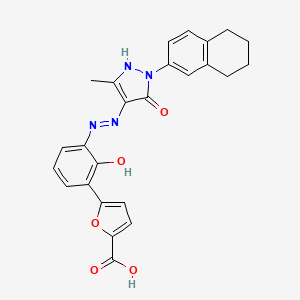

Hydroxy-PEG3-NHS is a PEG-based PROTAC linker . It contains a hydroxyl group with an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Molecular Structure Analysis

The molecular weight of this compound is 319.3 g/mol . It has a functional group of Hydroxyl/NHS ester . The molecular formula is C13H21NO8 .

Chemical Reactions Analysis

NHS esters are the most important activated esters used in many different bioconjugation techniques . They are used in protein labelling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .

Physical And Chemical Properties Analysis

The physical and chemical properties of nanoparticles will be changed after PEG modification . This includes hydrophilicity, hydrodynamic diameter, surface charge, and the feature of protein binding .

Applications De Recherche Scientifique

Biomedical Applications of CS-PEG Adhesive Hydrogels :Hydroxy-PEG3-NHS, through its variant chondroitin sulfate succinimidyl succinate (CS-NHS), has been used to develop chondroitin sulfate-polyethylene glycol (CS-PEG) adhesive hydrogels. These hydrogels have applications in wound healing and regenerative medicine due to their adhesive strength with cartilage tissue, minimal inflammatory response, and biodegradability. The stiffness, swelling properties, and kinetics of gelation of these hydrogels can be controlled by adjusting the initial pH of the precursor solutions (Strehin et al., 2010).

Development of PEG-Protein Hydrogels :Hyperbranched PEG-based polymers with multiple NHS functional groups have been synthesized, showing potential for biomedical applications. This development paves the way for creating PEG-protein hydrogels, which can be beneficial in various medical applications due to their non-toxicity and non-immunogenic properties (Sigen et al., 2017).

Tuning Bioactive Hydrogels for Enhanced Cell Interactions :The use of Acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS) in PEG hydrogels improves cell adhesion and spreading, which is crucial for regenerative medicine. This research demonstrates how the density of PEG linkers on protein backbones affects cell-material interactions, thereby influencing the bioactivity of hydrogels (Browning et al., 2013).

Synthesis of Hydrophilic Linkers for Antibody-Drug Conjugates :this compound has been instrumental in the development of hydrophilic heterobifunctional cross-linkers. These linkers are used to conjugate antibodies with cytotoxic agents for targeted cancer therapy, demonstrating improved cytotoxicity and wider selectivity, especially against multidrug-resistant cancer cells (Zhao et al., 2011).

Designing Collagen Hydrogels with Controlled Degradation :The NHS-PEG polymer has been used as a crosslinker for collagen hydrogels, offering controlled degradation properties and excellent cytocompatibility. This development is significant for biomedical devices where mechanical stability and resistance to enzymatic degradation are crucial (Cao et al., 2016).

Drug Delivery and Magnetic Resonance Imaging Applications :PEG-functionalized magnetic nanoparticles (MNPs), using this compound, have shown promise as drug carriers and magnetic resonance imaging (MRI) agents. They can also be conjugated to antibodies for targeted drug delivery, highlighting their multifunctional nature in medical applications (Yallapu et al., 2010).

Analytical Methods for PEG and PEGylated Biopharmaceuticals :The use of this compound in the PEGylation process has been crucial for improving the bioavailability and reducing immunogenicity of biopharmaceuticals. This research underscores the importance of PEGylation in the pharmaceutical industry, particularly in the development of new drug formulations (Crafts et al., 2016).

Lysozyme Amyloid Fibril-Integrated PEG Injectable Hydrogel Adhesive :A PEG-LZMF hydrogel, incorporating lysozyme amyloid fibrils and this compound, has been developed for antibacterial applications. This hydrogel demonstrates bacteria-resistant properties, both in vitro and in vivo, and can be used for open wound and internal incision treatments, showcasing its potential in emergency medical scenarios (Chen et al., 2022).

Mécanisme D'action

Target of Action

Hydroxy-PEG3-NHS is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . It has also been used in the development of receptor ligands .

Mode of Action

This compound, as a PEG-based PROTAC linker, contains two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The NHS ester in this compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs exploit this intracellular system to selectively degrade target proteins .

Pharmacokinetics

This compound is a water-soluble, non-toxic, and biocompatible polymer . The hydrophilic PEG spacer in this compound increases solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This is achieved through the formation of a ternary complex with the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Action Environment

The action of this compound is influenced by the intracellular environment. The ubiquitin-proteasome system, where PROTACs exert their effect, is an intracellular pathway . Therefore, factors that influence intracellular processes could potentially affect the action, efficacy, and stability of this compound.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Hydroxy-PEG3-NHS plays a significant role in biochemical reactions. The hydrophilic PEG spacer in this compound increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Cellular Effects

This compound has been used in the development of receptor ligands and is an activator of antibody production . It is also a cell permeable inhibitor of ion channels, which may be useful in the treatment of epilepsy and other neurological disorders .

Molecular Mechanism

The N-hydroxysuccinimide ester (NHS) groups at either end of the PEG spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction is crucial for the conjugation of this compound to proteins and other biomolecules.

Dosage Effects in Animal Models

Studies on PEG3, a related compound, have shown that variable gene dosages can affect the expression levels of certain genes .

Transport and Distribution

Due to its water solubility, it is likely to be distributed throughout the aqueous environment of the cell .

Subcellular Localization

Given its role in peptide modifications and its ability to react with primary amines of proteins, it is likely to be found wherever these proteins are localized within the cell .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO8/c15-4-6-20-8-10-21-9-7-19-5-3-13(18)22-14-11(16)1-2-12(14)17/h15H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGZCLFKXYOVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801124554 | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801124554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1807518-71-3 | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801124554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine](/img/structure/B607944.png)

![3-{2-[(cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-b]pyridin-5-yl}-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide](/img/structure/B607946.png)

![1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea](/img/structure/B607947.png)

![Glycine, N-[(7-hydroxythieno[3,2-c]pyridin-6-yl)carbonyl]-](/img/structure/B607951.png)